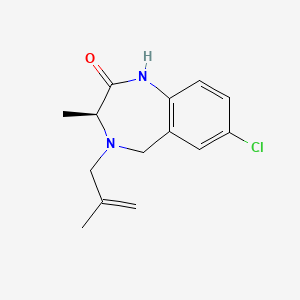

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

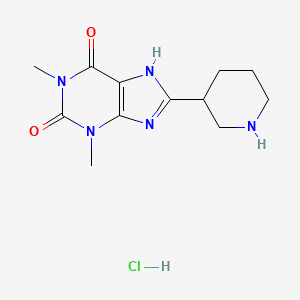

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: is a mouthful, isn’t it? Let’s break it down. This compound belongs to the benzodiazepine family, which is well-known for its diverse pharmacological properties. Benzodiazepines often act as anxiolytics, sedatives, hypnotics, and muscle relaxants. Our specific compound here has a chlorine atom at position 7, a methyl group at position 3, and a propenyl (allyl) group at position 4. The (3S)- configuration indicates the stereochemistry of the chiral center at position 3.

Métodos De Preparación

Synthetic Routes::

Ring Closure Method: One common synthetic route involves cyclization of a suitable precursor. For instance, starting with a 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-2H-1,4-benzodiazepine-2,5(3H)-dione intermediate, ring closure occurs to form our target compound.

Reductive Amination: Another approach is reductive amination of a ketone precursor with an amine, followed by cyclization.

Heterocyclization: The compound can be synthesized via heterocyclization reactions involving appropriate reagents.

Industrial Production:: Industrial-scale production methods typically involve efficient and cost-effective processes. Unfortunately, specific details about large-scale synthesis of this compound are scarce in the literature.

Análisis De Reacciones Químicas

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: participates in various chemical reactions:

Oxidation: It can undergo oxidation at the methyl group or the allyl group.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: Chlorine substitution reactions are possible.

Ring Opening: Cleavage of the diazepine ring can occur under specific conditions.

Common reagents include reducing agents (e.g., lithium aluminum hydride), halogenating agents (e.g., thionyl chloride), and strong acids/bases.

Major products depend on reaction conditions, but derivatives with modified substituents are typical outcomes.

Aplicaciones Científicas De Investigación

Medicine: Benzodiazepines are widely used as anxiolytics, sedatives, and anticonvulsants.

Neuroscience: Research on their GABAergic effects and receptor interactions.

Drug Development: Exploration of novel derivatives for improved pharmacological profiles.

Mecanismo De Acción

Benzodiazepines enhance GABAergic neurotransmission by binding to GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization, and neuronal inhibition. The (3S)-stereochemistry influences receptor affinity.

Comparación Con Compuestos Similares

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(2-methyl-2-propenyl)-, (3S)-: stands out due to its unique combination of substituents. Similar compounds include diazepam, lorazepam, and alprazolam.

Remember, chemistry is like a complex dance of atoms—sometimes intricate, sometimes dazzling.

Propiedades

Número CAS |

258849-89-7 |

|---|---|

Fórmula molecular |

C14H17ClN2O |

Peso molecular |

264.75 g/mol |

Nombre IUPAC |

(3S)-7-chloro-3-methyl-4-(2-methylprop-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C14H17ClN2O/c1-9(2)7-17-8-11-6-12(15)4-5-13(11)16-14(18)10(17)3/h4-6,10H,1,7-8H2,2-3H3,(H,16,18)/t10-/m0/s1 |

Clave InChI |

LPXYSBDESRHYBT-JTQLQIEISA-N |

SMILES isomérico |

C[C@H]1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |

SMILES canónico |

CC1C(=O)NC2=C(CN1CC(=C)C)C=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)